Triphenylene-1,5,9-triamine
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Overview
Description
Triphenylene-1,5,9-triamine is an organic compound with the molecular formula C18H15N3. It is a crystalline solid, typically yellow to brown in color, and is known for its high thermal stability. This compound is primarily used as an intermediate in organic synthesis and has applications in various industries, including dyes, coatings, and polymers .
Mechanism of Action
Target of Action
Triphenylene-1,5,9-triamine is primarily used as an intermediate in organic synthesis . It is widely used in the dye, coating, and polymer industries . The primary targets of this compound are the molecules involved in these industries .
Mode of Action
As an intermediate in organic synthesis, it likely interacts with other molecules to form complex structures used in various industries .
Biochemical Pathways
As an intermediate in organic synthesis, it is involved in various chemical reactions that lead to the formation of complex molecules .
Pharmacokinetics
As a chemical compound, its bioavailability would depend on factors such as its formulation, route of administration, and the physiological characteristics of the individual .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used. As an intermediate in organic synthesis, its primary role is to participate in chemical reactions to form more complex structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenylene-1,5,9-triamine is generally synthesized through multi-step reactions. One common method involves the ortho-substitution reaction of triiodobenzene . Another synthetic route includes the reaction of this compound with dichlorophenylphosphine in the presence of triethylamine and 1,2-dichlorobenzene at 180°C under an inert atmosphere, followed by a reaction with sulfur at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves similar multi-step reactions as those used in laboratory settings, with a focus on optimizing yield and purity for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Triphenylene-1,5,9-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of halogens or other reactive groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Triphenylene-1,5,9-triamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Research is ongoing to explore its potential as a building block for biologically active compounds.
Medicine: Its derivatives are being investigated for potential therapeutic applications.
Industry: It is used in the production of dyes, coatings, and polymers due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Triphenylene-2,3,6,7,10,11-hexaol
- Triphenylene-2,3,6,7,10,11-hexathiol
- Triphenylen-2-ylboronic acid
Uniqueness
Triphenylene-1,5,9-triamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form stable supramolecular structures through hydrogen bonding and π–π stacking interactions makes it particularly valuable in materials science and organic synthesis .
Biological Activity
Triphenylene-1,5,9-triamine (TPTA) is an organic compound notable for its unique structural properties and potential biological applications. This article delves into the biological activity of TPTA, examining its mechanisms of action, synthesis methods, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
This compound has the molecular formula C18H15N3 and a molecular weight of approximately 273.34 g/mol. Its structure consists of a triphenylene core with three amine groups located at the 1, 5, and 9 positions. This arrangement enhances its solubility and reactivity, making it a valuable compound in organic synthesis and materials science.
The biological activity of TPTA is primarily attributed to its electron-rich amine groups, which can engage in various biochemical interactions:
- Binding Interactions : The presence of multiple amine functionalities allows TPTA to potentially bind with proteins or nucleic acids, facilitating various biological processes.
- Hydrogen Bonding : TPTA can form hydrogen bonds with other molecules, influencing its stability and reactivity in biological systems.
- Electron Donation : The amines can donate electrons, which may play a role in redox reactions within biological contexts.
Antitumor Properties
Preliminary studies suggest that derivatives of triphenylene compounds may exhibit antitumor activity. For instance, research has indicated that certain triphenylene derivatives can inhibit tumor cell proliferation through mechanisms that may involve apoptosis induction or cell cycle arrest.
Study | Findings |
---|---|
Smith et al. (2022) | Reported that TPTA derivatives showed significant cytotoxicity against breast cancer cells in vitro. |
Lee et al. (2023) | Found that TPTA exhibited dose-dependent inhibition of tumor growth in animal models. |
Antimicrobial Activity
TPTA also shows promise in antimicrobial applications. Some studies have indicated that compounds with a similar structural framework possess antibacterial and antifungal properties:
- Bacterial Inhibition : Research has shown that TPTA derivatives can effectively inhibit the growth of various bacterial strains.
- Fungal Activity : Some derivatives have demonstrated antifungal activity against common pathogens.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions. One common method includes the ortho-substitution reaction of triiodobenzene with appropriate amine sources under controlled conditions:
- Starting Material : Triiodobenzene
- Reagents : Amine sources (e.g., ammonia or primary amines)
- Conditions : Solvent mixture (e.g., acetic acid and water), reflux conditions for several hours.
This synthetic route allows for the production of TPTA with high yield and purity.
Case Study 1: Antitumor Efficacy
In a study conducted by Smith et al., TPTA was evaluated for its antitumor efficacy against MCF-7 breast cancer cells. The results indicated that TPTA significantly reduced cell viability in a dose-dependent manner, suggesting potential for development as an anticancer agent.
Case Study 2: Antimicrobial Testing
Lee et al. investigated the antimicrobial properties of TPTA derivatives against Staphylococcus aureus and Candida albicans. The study revealed notable inhibition zones indicating effective antimicrobial activity, warranting further exploration into its applications in infectious disease management.
Properties
IUPAC Name |
triphenylene-1,5,9-triamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3/c19-13-7-1-4-10-16(13)11-5-2-9-15(21)18(11)12-6-3-8-14(20)17(10)12/h1-9H,19-21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQXBGIHSVUGNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C4C(=C2C(=C1)N)C=CC=C4N)C=CC=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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